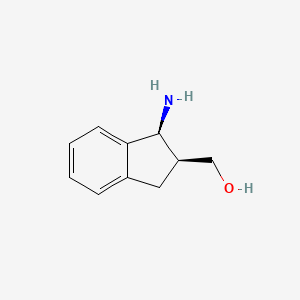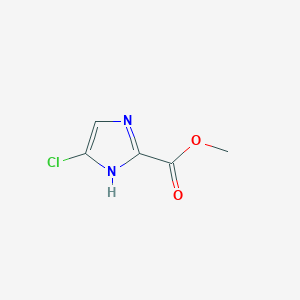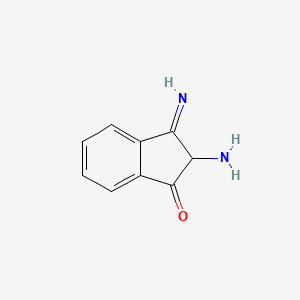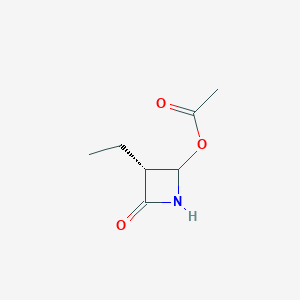
(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol is a chiral compound with the molecular formula C9H11NOThis compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, including HIV protease inhibitors like indinavir .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route for (cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol involves the reaction of 2-chloroindene with ammonia under appropriate conditions . The reaction typically proceeds as follows:
Synthesis of 2-chloroindene: Indene is reacted with a chlorinating agent to produce 2-chloroindene.
Formation of this compound: 2-chloroindene is then reacted with ammonia to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol primarily involves its role as an intermediate in the synthesis of HIV protease inhibitors. These inhibitors work by binding to the active site of the HIV protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The compound’s structure allows it to interact with specific molecular targets and pathways involved in this process.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-(+)-cis-1-Amino-2-indanol
- (1R,2R)-(-)-trans-1-Amino-2-indanol
- (1S,2S)-(+)-trans-1-Amino-2-indanol
Uniqueness
(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol is unique due to its specific chiral configuration, which makes it particularly effective as an intermediate in the synthesis of certain pharmaceuticals. Its ability to act as a chiral ligand in asymmetric synthesis also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]methanol |
InChI |
InChI=1S/C10H13NO/c11-10-8(6-12)5-7-3-1-2-4-9(7)10/h1-4,8,10,12H,5-6,11H2/t8-,10+/m1/s1 |
Clave InChI |
NUYCSMIPFIJMQL-SCZZXKLOSA-N |
SMILES isomérico |
C1[C@@H]([C@@H](C2=CC=CC=C21)N)CO |
SMILES canónico |
C1C(C(C2=CC=CC=C21)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Indeno[5,6-b]furan](/img/structure/B11920046.png)
![8-Thia-1,2-diazaspiro[4.5]decane](/img/structure/B11920048.png)
![2h-Isoxazolo[3,4,5-de]isoquinoline](/img/structure/B11920056.png)
![8-Azaspiro[4.5]decan-1-amine](/img/structure/B11920058.png)

![(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B11920068.png)

![3-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B11920099.png)
![6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B11920119.png)
![2h-Indeno[2,1-d]isoxazole](/img/structure/B11920129.png)




